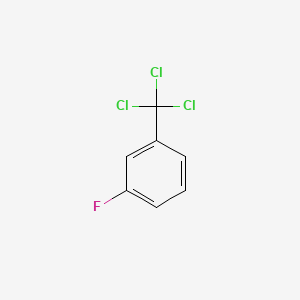
3-Fluorobenzotrichloride
Cat. No. B1294400
Key on ui cas rn:
401-77-4
M. Wt: 213.5 g/mol
InChI Key: JRTYPYSADXRJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05332851
Procedure details


The concentration of the aqueous ammonia is preferably from 25 to 40%. It is used usually in an amount of from 10 to 40 moles, preferably from 20 to 30 moles, per mole of the 5-fluorobenzotrichloride. The reaction temperature is preferably from 90° to 120° C., and the reaction time is preferably form 5 to 20 hours. After completion of the reaction, the ammonia is recovered, and then the mixture is filtered. The filtrate is distilled to obtain the desired 5-fluorobenzonitrile.


Name
Identifiers


|
REACTION_CXSMILES
|
[NH3:1].[F:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([C:9](Cl)(Cl)Cl)[CH:8]=1>>[F:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([CH:8]=1)[C:9]#[N:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC=C(C1)C(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is preferably from 90° to 120° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction time is preferably form 5 to 20 hours
|
|
Duration
|
12.5 (± 7.5) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ammonia is recovered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture is filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The filtrate is distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC=C(C#N)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
